molecular formula C4H5N3O3 B1296053 3-Methyl-4-nitroisoxazol-5-amine CAS No. 41230-51-7

3-Methyl-4-nitroisoxazol-5-amine

Cat. No. B1296053
CAS RN: 41230-51-7
M. Wt: 143.1 g/mol
InChI Key: NRYUCAPNMJIWFE-UHFFFAOYSA-N
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Description

3-Methyl-4-nitroisoxazol-5-amine is a compound that falls within the broader class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of 3-Methyl-4-nitroisoxazol-5-amine is not directly discussed in the provided papers, but the papers do provide insights into the synthesis, reactions, and properties of related isoxazole compounds.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, a two-step procedure involving the reaction of 3-bromoisoxazolines with amines in the presence of a base, followed by an oxidation step, has been described to yield 3-aminoisoxazoles in high yield . Another approach involves the synthesis of quinoline-4-amines from substituted 3-(2-nitrophenyl)isoxazoles using reductive heterocyclization with metal dust and acetic acid . These methods highlight the versatility in synthesizing isoxazole derivatives, which could potentially be applied to synthesize 3-Methyl-4-nitroisoxazol-5-amine.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and is often determined using X-ray crystallography. For example, the structure of certain N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines was established by X-ray crystallography, which also helped in understanding their isomerization behavior . Similarly, the energetic compound 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was characterized by X-ray diffraction, revealing intramolecular hydrogen bonding . These studies suggest that detailed structural analysis is crucial for understanding the behavior of isoxazole compounds.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of 3-aminoisoxazoles with triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles, depending on the substituents present . Desulfurization reactions of isothiazol-imines can lead to the formation of intermediates such as 3-imino-2-nitroprop-2-enamidine, which can further react with nucleophiles to yield various products . These reactions demonstrate the reactivity of isoxazole derivatives and their potential for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be predicted using computational methods. For example, a series of isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones were assessed for molecular properties, drug-likeness, lipophilicity, and solubility using various software programs . The reactivity of the methyl groups in certain isoxazole compounds has been characterized by NMR spectroscopy, and their reactivities were correlated with their chemical shifts . These studies provide insights into the properties of isoxazole derivatives, which are important for their potential applications in medicinal chemistry and materials science.

Scientific Research Applications

“3-Methyl-4-nitroisoxazol-5-amine” is a chemical compound with the formula C4H5N3O3 .

Isoxazole, which “3-Methyl-4-nitroisoxazol-5-amine” is a derivative of, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .

Isoxazole and its derivatives have been an interesting field of study for decades because of their prominent potential as :

  • Analgesic : They can be used to relieve pain .
  • Anti-inflammatory : They can reduce inflammation .
  • Anticancer : They can inhibit the growth of cancer cells .
  • Antimicrobial : They can kill or inhibit the growth of microorganisms .
  • Antiviral : They can inhibit the production of viruses .
  • Anticonvulsant : They can prevent or reduce the severity of epileptic fits or other convulsions .
  • Antidepressant : They can prevent or treat depression .
  • Immunosuppressant : They can reduce the activation or efficacy of the immune system .

Isoxazole and its derivatives have been an interesting field of study for decades because of their prominent potential as :

  • Analgesic : They can be used to relieve pain .
  • Anti-inflammatory : They can reduce inflammation .
  • Anticancer : They can inhibit the growth of cancer cells .
  • Antimicrobial : They can kill or inhibit the growth of microorganisms .
  • Antiviral : They can inhibit the production of viruses .
  • Anticonvulsant : They can prevent or reduce the severity of epileptic fits or other convulsions .
  • Antidepressant : They can prevent or treat depression .
  • Immunosuppressant : They can reduce the activation or efficacy of the immune system .

properties

IUPAC Name

3-methyl-4-nitro-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-2-3(7(8)9)4(5)10-6-2/h5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYUCAPNMJIWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302663
Record name 3-methyl-4-nitroisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitroisoxazol-5-amine

CAS RN

41230-51-7
Record name 41230-51-7
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Record name 3-methyl-4-nitroisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-3-methyl-4-nitroisoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Wang, M Tran-Dubé, S Scales, S Johnson… - Tetrahedron …, 2013 - Elsevier
… Finally, 3-methyl-4-nitroisoxazol-5-amine (entry 15) is converted into 5-methyl-1H-imidazole-4-carboxamide in 20% yield under these conditions. We believe that the N–O bond in the …
Number of citations: 15 www.sciencedirect.com
EJ Hanan, BK Chan, AA Estrada, DG Shore… - Synlett, 2010 - thieme-connect.com
… [¹¹] 3-Methyl-4-nitroisoxazol-5-amine 21 was also subjected to the standard reaction conditions, but only decomposition of the starting material was observed. [¹²] …
Number of citations: 51 www.thieme-connect.com

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